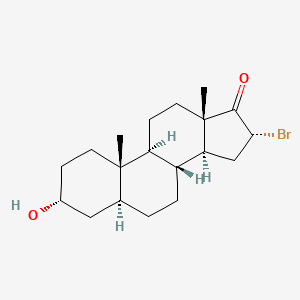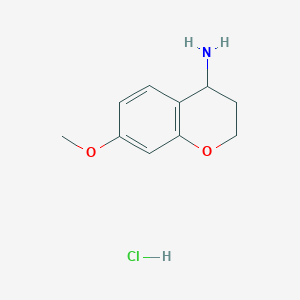![molecular formula C5H3BrN4 B1511076 3-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピラジン CAS No. 1159554-51-4](/img/structure/B1511076.png)
3-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピラジン
説明
3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C5H3BrN4 and its molecular weight is 199.01 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
3-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピラジン誘導体は、抗菌活性について合成され、評価されています . これらの化合物のいくつかは、グラム陽性菌である黄色ブドウ球菌とグラム陰性菌である大腸菌の両方に対して、中等度から良好な抗菌活性を示しました . 特に、ある化合物は優れた抗菌活性を示し、それは第一線の抗菌剤であるアンピシリンに匹敵しました .
抗がん活性
この化合物は、抗がん活性について評価されています . 一連の新しい[1,2,4]トリアゾロ[4,3-a]ピラジン誘導体は、c-Met/VEGFR-2キナーゼに対する阻害活性と、試験された3種類の細胞株に対するin vitroでの抗増殖活性を評価するために合成されました . 最も有望な化合物は、A549、MCF-7、およびHeLaがん細胞株に対して優れた抗増殖活性を示しました .
抗結核活性
この化合物は、結核との闘いにおけるこれらの化合物の有効性を評価するために、生物学的に活性な1,2,4-トリアゾール部分と関連付けられています .
抗うつ活性
この新しいユニットは、抗うつ剤など、さまざまな治療的用途を持つ有望な薬剤の幅広い種類に見られます .
抗精神病活性
抗ヒスタミン活性
3-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピラジンは、抗ヒスタミン効果を持つ薬剤に見られます .
抗真菌活性
抗炎症活性
作用機序
Target of Action
3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine has been found to interact with several targets. It has shown inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets in cancer treatment . Additionally, it has been suggested that the compound may target DprE1 , an enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the activity of c-Met/VEGFR-2 kinases . This inhibition disrupts the signaling pathways regulated by these kinases, affecting cell growth and survival .
Biochemical Pathways
The inhibition of c-Met/VEGFR-2 kinases by 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine affects several biochemical pathways. It disrupts the signaling pathways regulated by these kinases, leading to changes in cell growth and survival . In the context of antibacterial activity, the compound may interfere with the cell wall biosynthesis pathway by targeting DprE1 , although this needs further validation.
Result of Action
The inhibition of c-Met/VEGFR-2 kinases by 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine can lead to the death of cancer cells . It has shown excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . In terms of antibacterial activity, the compound has shown moderate to good activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
生化学分析
Biochemical Properties
3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, derivatives of triazolo[4,3-a]pyrazine have been shown to inhibit c-Met kinase, an enzyme involved in cell growth and differentiation . This interaction is crucial as c-Met kinase is a target for cancer therapy. Additionally, 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine derivatives have demonstrated antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function and leading to bacterial cell death .
Cellular Effects
The effects of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, certain derivatives of this compound have shown potent anti-tumor activity against cancer cell lines such as A549, MCF-7, and HeLa . These effects are mediated through the inhibition of c-Met kinase, leading to the disruption of cell signaling pathways that promote cell proliferation and survival. Furthermore, the compound has been found to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine involves several key interactions at the molecular level. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways that are essential for cell growth and survival. Additionally, the compound has been shown to interact with bacterial enzymes, leading to the inhibition of their activity and subsequent bacterial cell death . These interactions highlight the potential of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on c-Met kinase and bacterial enzymes, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit significant anti-tumor and antibacterial activity without causing adverse effects . At higher doses, the compound may induce toxicity, leading to adverse effects such as weight loss and organ damage . These findings underscore the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body. The interaction of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine with metabolic enzymes can influence metabolic flux and alter the levels of metabolites in the body .
Transport and Distribution
The transport and distribution of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The compound’s localization and accumulation within tissues are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The presence of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine in the nucleus allows it to interact with nuclear enzymes and transcription factors, influencing gene expression and cellular function .
特性
IUPAC Name |
3-bromo-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-5-9-8-4-3-7-1-2-10(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUBYSDTNUNOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743973 | |
| Record name | 3-Bromo[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159554-51-4 | |
| Record name | 3-Bromo[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Tert-butyl-4-chloro-5-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1510996.png)
![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-hydroxypropan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510999.png)

![[1-(4-Chlorophenyl)-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]methanol](/img/structure/B1511001.png)










